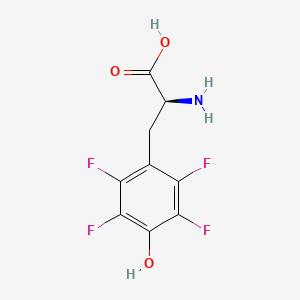

2,3,5,6-Tetrafluorotyrosine

Description

The exact mass of the compound (2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetrafluorotyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluorotyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSMUNGVKVABM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3,5,6-Tetrafluorotyrosine

Introduction

In the landscape of chemical biology and drug discovery, the quest for molecular probes that offer enhanced analytical sensitivity and novel biological activity is perpetual. Among the array of tools available to researchers, fluorinated amino acids have emerged as particularly powerful assets. Their unique electronic properties, conferred by the high electronegativity of fluorine, can profoundly influence molecular interactions, protein stability, and spectroscopic signatures. This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluorotyrosine (TF-Tyr), a non-canonical amino acid that has garnered significant interest for its utility in protein engineering, nuclear magnetic resonance (NMR) spectroscopy, and as a probe for enzymatic mechanisms.

This document moves beyond a simple recitation of facts, offering in-depth insights into the synthesis, physicochemical properties, and practical applications of TF-Tyr. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively harness the potential of this unique molecule.

Synthesis and Characterization

The synthesis of 2,3,5,6-Tetrafluorotyrosine is a multi-step process that requires careful control of reaction conditions. The most common laboratory-scale synthesis is a modification of the malonic ester synthesis.

Synthetic Pathway

The synthesis commences with the bromination of a suitable tetrafluorinated starting material, followed by alkylation of a malonate ester and subsequent hydrolysis and decarboxylation.

A Technical Guide to 2,3,5,6-Tetrafluorotyrosine: A Multifunctional Probe for Advanced Research

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has unlocked powerful new strategies for dissecting and engineering biological systems.[1][2] Among these, 2,3,5,6-Tetrafluorotyrosine (F4Y) has emerged as a uniquely versatile tool for researchers in structural biology, enzymology, and drug discovery. Its distinctive physicochemical properties, stemming from the substitution of four hydrogen atoms with fluorine on the tyrosine ring, provide a suite of capabilities not accessible with natural amino acids. This guide provides an in-depth exploration of the core applications of F4Y, focusing on its utility as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a tool for investigating enzyme mechanisms, and a component in engineering novel protein functions. We will detail the underlying principles, provide validated experimental workflows, and discuss the causality behind methodological choices to empower researchers to effectively integrate this powerful amino acid into their work.

The Unique Chemical and Spectroscopic Properties of 2,3,5,6-Tetrafluorotyrosine

The utility of 2,3,5,6-Tetrafluorotyrosine originates from the fundamental effects of fluorine substitution. Fluorine is the most electronegative element, and its incorporation into the tyrosine ring imparts several critical properties that researchers can exploit.

-

¹⁹F NMR Handle: The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high detection sensitivity. Crucially, since fluorine is absent from naturally occurring biological macromolecules, ¹⁹F NMR spectra of F4Y-labeled proteins are free from background signals.[3][4] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 500 ppm, which allows for the resolution of subtle changes in protein conformation, dynamics, and interactions.[4][5]

-

Altered Electronics and Acidity: The four electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring. This has a profound effect on the phenolic hydroxyl group, reducing its pKa value compared to natural tyrosine. This modulation allows researchers to probe the role of the hydroxyl group's protonation state in processes like enzyme catalysis and protein-protein interactions.[6]

-

Minimal Steric Perturbation: Despite the addition of four fluorine atoms, the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Consequently, F4Y can often substitute for tyrosine in a protein's structure with minimal steric disruption, preserving the native fold and function. This "conservative" substitution is critical for ensuring that the observed effects are due to the altered electronic properties rather than structural artifacts.[7]

The table below summarizes a comparison of key properties between L-Tyrosine and 2,3,5,6-Tetrafluorotyrosine.

| Property | L-Tyrosine | 2,3,5,6-Tetrafluorotyrosine (F4Y) | Significance in Research |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₇F₄NO₃ | Introduction of four fluorine atoms. |

| Phenolic pKa | ~10.1 | ~7.0 - 7.5 | Allows investigation of pH-dependent mechanisms and the role of protonation state in catalysis near physiological pH.[6] |

| NMR Active Nucleus | ¹H, ¹³C, ¹⁵N | ¹⁹F (in addition to others) | Provides a unique, background-free spectroscopic window for studying protein structure, dynamics, and interactions.[4][8] |

| ¹⁹F Natural Abundance | N/A | 100% | Ensures high sensitivity in NMR experiments without the need for isotopic enrichment.[4] |

| Relative Size | Baseline | Minimally larger | Often incorporates into proteins without significant structural perturbation, acting as a reliable probe of the native state.[7] |

Core Application: Protein-Observed ¹⁹F NMR Spectroscopy

The premier application of F4Y is as a probe for ¹⁹F NMR spectroscopy to study protein structure, dynamics, and interactions. The absence of endogenous fluorine in biological systems means that any observed ¹⁹F signal originates exclusively from the incorporated F4Y residue, providing a clean and direct window into its specific environment within the protein.[3][8]

Probing Protein Conformation and Ligand Binding

The chemical shift of the ¹⁹F nucleus in F4Y is highly sensitive to changes in its local environment, including solvent exposure, proximity to other residues, and hydrogen bonding. When a ligand or another protein binds, the local environment around the F4Y residue can change, leading to a measurable change in its ¹⁹F chemical shift. This phenomenon, known as a chemical shift perturbation (CSP), is a powerful tool for confirming binding and mapping interaction surfaces.

By titrating a ligand into a solution of an F4Y-labeled protein and monitoring the ¹⁹F NMR spectrum, one can determine the binding affinity (dissociation constant, Kd). This is a cornerstone technique in drug discovery and for validating protein-protein interactions.[8][9][10]

Experimental Workflow: ¹⁹F NMR Titration for Kd Determination

The following diagram and protocol outline the workflow for a typical ¹⁹F NMR titration experiment.

Caption: Workflow for Kd determination using ¹⁹F NMR.

Detailed Protocol:

-

Protein Preparation: Prepare a 50-200 µM solution of the purified F4Y-containing protein in a suitable, degassed NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Add 10% D₂O for the spectrometer lock.

-

Ligand Preparation: Prepare a concentrated stock solution (typically 10-50x the protein concentration) of the ligand in the exact same NMR buffer to avoid dilution effects.

-

Reference Spectrum: Transfer the protein solution to an NMR tube. Record a high-quality 1D ¹⁹F NMR spectrum. This serves as the reference (apo) state.

-

Titration: Add small, precise aliquots of the concentrated ligand stock to the NMR tube. After each addition, gently mix and allow the sample to equilibrate before acquiring another 1D ¹⁹F spectrum. Continue until the chemical shift of the F4Y signal stops changing, indicating saturation.

-

Data Processing: Process all spectra uniformly. Reference the spectra to an external standard like trifluoroacetic acid (TFA).[11]

-

Data Analysis: Calculate the chemical shift perturbation (Δδ) for each titration point relative to the reference spectrum. Plot Δδ as a function of the total ligand concentration and fit the data to a one-site binding equation to extract the Kd.

Core Application: Probing Enzyme Catalysis and Function

Replacing a native tyrosine residue with F4Y in an enzyme's active site is a powerful strategy for mechanistic studies. The altered pKa of the F4Y hydroxyl group can be used to test hypotheses about the role of acid-base catalysis.

For example, if a tyrosine residue is proposed to act as a general acid or base in a reaction, changing its pKa by substituting it with F4Y would be expected to alter the enzyme's kinetic parameters (kcat, Km).[6][7] This approach has been effectively used in systems like ribonucleotide reductase, where tyrosine radicals are central to catalysis. The distinct electronic properties of fluorotyrosines help modulate the radical pathway and their unique spectroscopic signatures aid in the detection of new radical intermediates.[6]

Methodology: Comparative Enzyme Kinetics

The core of this application involves a direct comparison of the enzymatic activity of the wild-type (WT) protein with the F4Y-containing mutant.

-

Express and Purify: Produce and purify both the WT enzyme and the F4Y-mutant enzyme to a high degree of homogeneity.

-

Activity Assay: Using a suitable substrate and assay method (e.g., monitoring product formation by UV-Vis spectroscopy or fluorescence), measure the initial reaction rates at varying substrate concentrations for both the WT and F4Y-mutant enzymes.[12][13][14]

-

Kinetic Analysis: Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each enzyme.

-

Interpretation: A significant change in kcat (calculated from Vmax) or Km for the F4Y mutant compared to the WT provides strong evidence for the functional importance of that tyrosine residue's electronic properties or protonation state in substrate binding or catalysis.

Enabling Technology: Site-Specific Incorporation of F4Y

The applications described above are entirely dependent on the ability to incorporate F4Y at a specific, predetermined position within a protein. This is achieved by expanding the genetic code of an expression host, typically E. coli, using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][15][16]

The system consists of two key components delivered on a plasmid:

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges F4Y onto its partner tRNA. Crucially, it does not recognize any of the 20 canonical amino acids.[6]

-

Orthogonal tRNA: A tRNA molecule, often a suppressor tRNA, that is not recognized by any of the host's endogenous synthetases but is a specific substrate for the orthogonal aaRS. Its anticodon is mutated to recognize a nonsense codon, typically the amber stop codon (UAG), which is engineered into the gene of interest at the desired incorporation site.[1]

When the host cell expresses the gene of interest, the ribosome pauses at the UAG codon. The orthogonal tRNA, charged with F4Y by the orthogonal aaRS, then recognizes this codon and inserts F4Y, allowing protein synthesis to continue.

Workflow for Site-Specific Incorporation of F4Y

Caption: Workflow for unnatural amino acid mutagenesis.

Troubleshooting and Optimization: Low incorporation efficiency is a common challenge.[17] Key parameters to optimize include:

-

F4Y Concentration: Titrate the concentration of F4Y in the growth media (typically starting around 1-2 mM).

-

Synthetase and tRNA Levels: Adjust the plasmid copy numbers or promoter strengths driving the expression of the orthogonal pair.

-

Growth Conditions: Optimize temperature and induction time to balance protein expression with cell health, as high concentrations of UAAs can be toxic.

Applications in Drug Discovery and Development

The unique properties of F4Y make it a valuable tool in modern drug discovery pipelines.[18][19][20]

-

Fragment-Based Screening: ¹⁹F NMR is a leading technique for fragment-based drug discovery (FBDD). A protein with F4Y incorporated at or near a binding site can be used to screen libraries of small molecule fragments. The binding of a fragment is detected by changes in the ¹⁹F NMR signal of the F4Y probe, providing a sensitive and high-throughput method for hit identification.[4]

-

Validating Target Engagement: In later stages, F4Y can be used to confirm that a lead compound binds to its intended target in a complex cellular environment. By incorporating F4Y into the target protein expressed in cells, changes in the ¹⁹F NMR spectrum upon addition of the drug can provide direct evidence of target engagement.

Conclusion

2,3,5,6-Tetrafluorotyrosine is far more than a simple analog of a natural amino acid. It is a precision tool that provides researchers with a unique spectroscopic window into the inner workings of proteins. Its application in ¹⁹F NMR allows for the detailed characterization of protein structure, dynamics, and interactions with a clarity and sensitivity that is often unattainable with other methods. Furthermore, its ability to modulate the electronic environment of a protein's active site offers a powerful approach for dissecting complex enzymatic mechanisms. As the methods for unnatural amino acid incorporation continue to improve, the role of 2,3,5,6-Tetrafluorotyrosine as a cornerstone of molecular biophysics, enzymology, and drug discovery is set to expand even further.

References

- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC - NIH. (n.d.).

- Ting, C. P., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. PubMed.

- Wilkins, B. J., et al. (2010). Site-specific Incorporation of Fluorotyrosines Into Proteins in Escherichia Coli by Photochemical Disguise. PubMed.

- Hore, P. J., et al. (n.d.). 19F NMR studies of the native and denatured states of green fluorescent protein. PubMed.

- Le-Vinh, B., et al. (n.d.). 19 F spectra of 3-fluoro-D/L-tyrosine/riboflavin 5'-monophosphate in...

- Noren, C. J., et al. (1989).

- Malet-Sanz, L., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH.

- Wang, L., et al. (n.d.). Unnatural amino acid mutagenesis of green fluorescent protein - PubMed - NIH.

- Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. PubMed.

- Can, T. V., et al. (n.d.). 19F NMR studies of the native and denatured states of green fluorescent protein. SciSpace.

- Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. (n.d.).

- Directed evolution of GFP with non-natural amino acids identifies residues for augmenting and photoswitching fluorescence - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. (n.d.).

- Wang, F., et al. (2012). Unnatural Amino Acid Mutagenesis of Fluorescent Proteins. PubMed.

- Unnatural Amino Acids - YouTube. (2013). YouTube.

- Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. (2003).

- Technical Support Center: 2,3-Difluoro-L-tyrosine Incorpor

- Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PubMed Central. (n.d.).

- Protein-protein interactions: methods for detection and analysis - PMC - PubMed Central. (n.d.).

- Thelen, J. J., et al. (2008). Biochemical approaches for discovering protein-protein interactions. PubMed.

- Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC - NIH. (n.d.).

- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). Frontiers.

- Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions | bioRxiv. (2022). bioRxiv.

- Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC - PubMed Central. (n.d.).

- 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC. (n.d.).

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. PubMed.

- Drug Discovery & Development Testing Funnel. (n.d.). University of Kansas.

- Aversa, R. J., et al. (2017). Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant. PubMed.

- He, Y., et al. (2021). Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design. PubMed.

Sources

- 1. Site-specific mutagenesis with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural amino acid mutagenesis of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current applications of 19F NMR to studies of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical approaches for discovering protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nimh.nih.gov [nimh.nih.gov]

- 19. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,5,6-Tetrafluorotyrosine: Properties and Applications

Abstract: The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and chemical biology. Among fluorinated amino acids, 2,3,5,6-Tetrafluorotyrosine (f4Y) presents a unique constellation of physical and chemical properties that make it an exceptionally powerful tool for researchers. Its altered acidity, distinct spectroscopic signature, and utility as a molecular probe have driven innovations in protein engineering, NMR spectroscopy, and the development of novel therapeutics. This guide provides an in-depth exploration of the core properties of f4Y, grounded in established experimental evidence, and offers practical protocols for its application in a research setting.

Introduction: The Value Proposition of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's properties. In the context of amino acids, this modification can enhance metabolic stability, modulate acidity and lipophilicity, and introduce a unique spectroscopic handle for biophysical studies.[1][2] Tetrafluorotyrosine, in which the four hydrogens of the tyrosine phenolic ring are replaced by fluorine, is an exemplar of strategic fluorination. Its properties diverge significantly from native tyrosine, providing a minimally-perturbing-yet-functionally-distinct analog for probing and engineering biological systems.

Synthesis of L-Tetrafluorotyrosine

The accessibility of non-canonical amino acids is paramount for their widespread adoption. Early syntheses of f4Y were often complex and produced racemic mixtures.[3] A significant advancement is the facile, stereospecific synthesis from commercially available L-pentafluorophenylalanine (f5F).[4] This route provides gram quantities of pure L-f4Y within a few days, a substantial improvement over previous multi-week biosynthetic methods.

The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the fluorine atoms activates the pentafluorobenzyl moiety for nucleophilic attack. Hydroxide selectively displaces the fluorine atom at the para position, favored by the combined inductive and resonance effects of the other fluorine atoms.[4]

Sources

- 1. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 19F magnetic resonance sensitive protein tyrosine phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrafluorotyrosine: synthesis and properties - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2,3,5,6-Tetrafluorotyrosine for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2,3,5,6-Tetrafluorotyrosine in Modern Chemical Biology

In the landscape of contemporary drug discovery and protein engineering, the site-specific incorporation of non-canonical amino acids has emerged as a transformative tool. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. 2,3,5,6-Tetrafluorotyrosine, a tetra-substituted analog of the natural amino acid tyrosine, stands out as a particularly valuable building block. The strategic introduction of fluorine atoms into the tyrosine ring profoundly alters its electronic properties, pKa, and lipophilicity, offering a sophisticated method to modulate peptide and protein structure, function, and stability.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of 2,3,5,6-Tetrafluorotyrosine. Drawing upon field-proven insights, this document aims to equip you with the necessary knowledge to confidently integrate this powerful tool into your research endeavors, from initial supplier selection to the execution of key experimental workflows. The narrative will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your work.

Part 1: Navigating the Commercial Landscape: Selecting a High-Quality Supplier of 2,3,5,6-Tetrafluorotyrosine

The success of any experiment hinges on the quality of the starting materials. For a specialized reagent like 2,3,5,6-Tetrafluorotyrosine, a thorough evaluation of commercial suppliers is paramount. The following sections provide a framework for making an informed decision.

Key Supplier Selection Criteria: A Multi-faceted Approach

Choosing a supplier should not be based solely on price. A holistic evaluation of the following criteria will ensure the procurement of high-purity, well-characterized material suitable for your specific application.

-

Purity and Analytical Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should detail the purity of the compound as determined by multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Look for suppliers who transparently provide access to this data.

-

Batch-to-Batch Consistency: For long-term projects and clinical development, consistency between batches is critical. Inquire about the supplier's quality control processes and their ability to provide material with consistent purity and impurity profiles over time.

-

Available Forms: 2,3,5,6-Tetrafluorotyrosine is available in its unprotected form and as an Fmoc-protected derivative (Fmoc-L-2,3,5,6-tetrafluorotyrosine) for solid-phase peptide synthesis (SPPS). Ensure the supplier offers the specific form required for your workflow.

-

Documentation and Support: Beyond the CoA, look for suppliers who provide Safety Data Sheets (SDS) and have a responsive technical support team that can address any questions regarding the handling, storage, and application of the compound.

Commercial Supplier Landscape: A Comparative Overview

The following table provides a summary of notable commercial suppliers of 2,3,5,6-Tetrafluorotyrosine and its Fmoc-protected derivative. This is not an exhaustive list but represents a starting point for your own evaluation.

| Supplier | Product Form | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich | 2,3,5,6-Tetrafluorophenol (precursor) | 97% | Grams | A precursor for custom synthesis. |

| Aralez Bio | Fmoc-2,3,5,6-tetrafluoro-L-tyrosine | >95% | Milligrams to Grams | Specializes in unnatural amino acids for peptide synthesis.[1] |

| ChemicalBook | 2,3,5,6-Tetrafluorotyrosine | Varies by supplier | Milligrams to Kilograms | A platform connecting various chemical suppliers.[2] |

| Oakwood Chemical | 2,3,5,6-Tetrafluoropyridine (related) | Varies | Grams to Kilograms | Offers a range of fluorinated building blocks. |

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Part 2: Quality Control and Analytical Characterization

Ensuring the identity and purity of 2,3,5,6-Tetrafluorotyrosine is a critical step before its use in any application. The following section outlines the key analytical techniques and expected data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of 2,3,5,6-Tetrafluorotyrosine. A well-developed HPLC method will separate the target compound from any starting materials, byproducts, or degradation products.

Representative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

The expected result is a single major peak corresponding to 2,3,5,6-Tetrafluorotyrosine, with any impurities appearing as minor peaks. The purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy provides detailed structural information and is essential for confirming the identity of 2,3,5,6-Tetrafluorotyrosine. Both ¹H and ¹⁹F NMR are crucial for a complete characterization.

Expected NMR Spectral Data (in a suitable deuterated solvent like DMSO-d₆):

-

¹H NMR: The spectrum will show characteristic signals for the alpha-proton, beta-protons, and the amine and carboxylic acid protons. The aromatic region will be simplified due to the fluorine substitution.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The spectrum of 2,3,5,6-Tetrafluorotyrosine is expected to show two distinct signals due to the symmetry of the molecule, with characteristic coupling patterns. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[3]

Certificate of Analysis (CoA): A Comprehensive Quality Document

A representative CoA for a high-purity amino acid derivative will typically include the following information:

-

Product Name and CAS Number: 2,3,5,6-Tetrafluorotyrosine, CAS: 157807-84-6.[2]

-

Lot Number: For traceability.

-

Molecular Formula and Weight: C₉H₇F₄NO₃, MW: 265.15 g/mol .

-

Appearance: White to off-white solid.

-

Purity (HPLC): Typically ≥98%.

-

¹H and ¹⁹F NMR: Statement of conformity to the expected structure.

-

Mass Spectrometry (MS): Confirmation of the molecular weight.

-

Optical Rotation: For chiral compounds, to confirm the enantiomeric purity.

-

Date of Analysis and Expiration Date.

Part 3: Experimental Workflow: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of 2,3,5,6-Tetrafluorotyrosine is its incorporation into peptides to study structure-activity relationships or to introduce a ¹⁹F NMR probe. The following is a detailed protocol for its incorporation using Fmoc-based SPPS.

Protocol: Fmoc-SPPS of a Peptide Containing 2,3,5,6-Tetrafluorotyrosine

This protocol assumes the use of a standard automated or manual peptide synthesizer.

1. Resin Preparation:

- Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

- Repeat the piperidine treatment once more.

- Thoroughly wash the resin with DMF to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate a 3-5 fold molar excess of Fmoc-L-2,3,5,6-tetrafluorotyrosine with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

4. Washing:

- After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

5. Repeat Cycles:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

7. Peptide Precipitation and Purification:

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold ether.

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Part 4: Applications in Research and Drug Development

The unique properties of 2,3,5,6-Tetrafluorotyrosine make it a valuable tool in several areas of research.

¹⁹F NMR Spectroscopy of Proteins

The incorporation of 2,3,5,6-Tetrafluorotyrosine provides a sensitive and non-perturbing ¹⁹F NMR probe for studying protein structure, dynamics, and interactions.[4][5][6][7] The wide chemical shift dispersion of ¹⁹F NMR allows for the resolution of individual fluorine signals, even in large proteins, providing site-specific information that is often difficult to obtain with traditional ¹H NMR.[8][9] This enables the study of:

-

Protein folding and unfolding pathways.

-

Conformational changes upon ligand binding.

-

Protein-protein interactions.

-

Dynamics at specific sites within a protein.

Modulation of Peptide and Protein Properties

The electron-withdrawing nature of the fluorine atoms in 2,3,5,6-Tetrafluorotyrosine can significantly impact the properties of a peptide or protein:

-

pKa Modification: The pKa of the phenolic hydroxyl group is lowered, which can alter the pH-dependent behavior of the molecule.

-

Increased Lipophilicity: The fluorinated aromatic ring can enhance the lipophilicity of a peptide, potentially improving its cell permeability and pharmacokinetic properties.

-

Enhanced Stability: The C-F bond is exceptionally strong, which can increase the metabolic stability of the peptide by making the aromatic ring less susceptible to enzymatic degradation.

-

Altered Binding Affinity: The modified electronic and steric properties can lead to altered binding affinities for target receptors or enzymes, providing a tool for structure-activity relationship (SAR) studies.

Conclusion

2,3,5,6-Tetrafluorotyrosine is a powerful and versatile tool for researchers at the forefront of chemical biology and drug discovery. By carefully selecting a reputable commercial supplier and performing rigorous quality control, scientists can confidently incorporate this non-canonical amino acid into their experimental workflows. The ability to use 2,3,5,6-Tetrafluorotyrosine as a ¹⁹F NMR probe and to modulate the physicochemical properties of peptides and proteins opens up new avenues for understanding complex biological systems and for the rational design of novel therapeutics. This guide provides a solid foundation for the successful sourcing and application of this valuable compound, empowering researchers to push the boundaries of their scientific investigations.

References

- Quint, D. (n.d.).

- MedchemExpress.com. (n.d.).

- Prosser, R. S., et al. (n.d.). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.

- Gerig, J. T. (n.d.).

- Dong, J., et al. (n.d.).

- Prosser, R. S., et al. (n.d.). The Application of 19 F NMR to Studies of Protein Function and Drug Screening.

- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluorotyrosine | 157807-84-6.

- Thermo Fisher Scientific. (n.d.).

- Aralez Bio. (n.d.). Fmoc-2,3,5,6-tetrafluoro-L-tyrosine.

- Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy.

- Kitevski-LeBlanc, J., & Prosser, R. S. (n.d.).

- Dong, J., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy.

- BenchChem. (n.d.).

- Dong, J., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy.

- Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows.

- ResearchGate. (n.d.).

- Univerzita Karlova. (n.d.).

- Barb, S., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13(1), 22095.

Sources

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. 2,3,5,6-Tetrafluorotyrosine | 157807-84-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5,6-Tetrafluorotyrosine: A Powerful Probe for Molecular Insights

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,3,5,6-Tetrafluorotyrosine. We will delve into its fundamental properties, synthesis, and key applications, with a focus on its role as a powerful analytical tool in protein science and drug discovery. The narrative emphasizes the causal reasoning behind its utility and provides actionable protocols for its implementation in the laboratory.

Introduction: Beyond the Canonical Amino Acids

In the quest to understand and manipulate biological systems, the 20 canonical amino acids often provide an incomplete toolkit. Non-canonical amino acids (ncAAs) offer a means to introduce novel chemical functionalities, probes, and structural modifications into peptides and proteins. Among these, fluorinated amino acids have emerged as exceptionally powerful tools.

2,3,5,6-Tetrafluorotyrosine (F4-Tyr) is a synthetic analogue of tyrosine where the four hydrogens of the phenyl ring have been replaced by fluorine atoms. This substitution, while sterically conservative, imparts profound changes to the electronic properties of the molecule. The result is an amino acid that can be readily incorporated into proteins and serves as a highly sensitive, background-free reporter for nuclear magnetic resonance (NMR) spectroscopy, among other applications. This guide will explore the core attributes that make F4-Tyr an invaluable asset for probing molecular environments.

Core Physicochemical Properties

The strategic substitution of hydrogen with fluorine dramatically alters the physicochemical characteristics of the tyrosine side chain. These alterations are not mere curiosities; they are the very foundation of F4-Tyr's utility as a molecular probe. The strong electron-withdrawing nature of the four fluorine atoms is the primary driver for these changes.

| Property | Value | Significance & Expert Insights |

| Chemical Formula | C₉H₇F₄NO₃ | The inclusion of four fluorine atoms is key to its unique properties. |

| Molecular Weight | 253.15 g/mol | Calculated based on atomic weights. |

| Melting Point | 271-272 °C (decomposes)[1] | The high melting point is typical for crystalline amino acids. |

| pKa (Phenolic OH) | 5.4[1] | This is the most critical feature. The pKa is drastically lowered from ~10 for natural tyrosine. This means the hydroxyl group is significantly more acidic, a direct consequence of the inductive electron withdrawal by the fluorine atoms stabilizing the phenolate anion. This altered pKa can be used to probe electrostatic environments within a protein.[1] |

| pKa (Carboxylic Acid) | 2.2[1] | Similar to natural tyrosine, as expected. |

| pKa (Ammonium) | 8.3[1] | Slightly lower than natural tyrosine (~9.1), reflecting minor inductive effects through the carbon backbone. |

Synthesis of 2,3,5,6-Tetrafluorotyrosine

The synthesis of F4-Tyr is a multi-step chemical process that requires careful execution. The following pathway, based on the work by Filler and Kang, provides a reliable route to this valuable compound.[1][2]

Synthesis Workflow Diagram

Caption: Multi-step chemical synthesis pathway for 2,3,5,6-Tetrafluorotyrosine.

Detailed Synthesis Protocol

This protocol outlines the key steps for synthesizing the racemic DL-2,3,5,6-Tetrafluorotyrosine.

Step 1: Synthesis of 4-Methyl-2,3,5,6-tetrafluoroanisole

-

Rationale: This initial sequence establishes the core tetrafluorinated aromatic ring with a methyl group that will be later functionalized. The methoxy group serves as a protecting group for the eventual phenol.

-

React hexafluorobenzene with methyl-lithium to yield pentafluorotoluene.[1]

-

Treat the resulting pentafluorotoluene with sodium methoxide in refluxing methanol. This selectively displaces the fluorine atom at the para position due to the directing effects of the methyl group.[1]

-

Purify the product, 4-Methyl-2,3,5,6-tetrafluoroanisole, by distillation.

Step 2: Bromination of the Methyl Group

-

Rationale: To introduce a handle for attaching the amino acid backbone, the methyl group is converted to a benzyl bromide via free-radical bromination.

-

Dissolve the tetrafluoroanisole from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator (e.g., AIBN or exposure to light).

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction and purify the resulting 4-Methoxy-2,3,5,6-tetrafluorobenzyl bromide by vacuum distillation. This compound is a lachrymator and should be handled with care in a fume hood.[1]

Step 3: Malonic Ester Synthesis

-

Rationale: This classic method builds the protected amino acid framework. The benzyl bromide is used to alkylate diethyl acetamidomalonate.

-

Prepare the sodium salt of diethyl acetamidomalonate by reacting it with a base like sodium ethoxide.

-

React the resulting nucleophile with the benzyl bromide from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction to drive it to completion.

-

After workup and purification, this yields diethyl acetamido-(4-methoxy-2,3,5,6-tetrafluorobenzyl)malonate.[1]

Step 4: Hydrolysis and Deprotection

-

Rationale: The final step involves a harsh acidic hydrolysis which simultaneously cleaves the ester and acetamido groups and deprotects the methoxy ether to reveal the phenolic hydroxyl group.

-

Heat the malonate derivative from Step 3 under reflux with concentrated hydroiodic acid (e.g., 50%).[1]

-

This single, robust step accomplishes hydrolysis of the esters, decarboxylation, and cleavage of the methyl ether.

-

After cooling, carefully neutralize the solution (e.g., with ammonia) to the isoelectric point (pH ~5) to precipitate the crude amino acid.[1]

-

Collect the solid by filtration, wash with cold water and ethanol, and dry to yield DL-2,3,5,6-Tetrafluorotyrosine.

Core Application: A High-Performance ¹⁹F NMR Probe

The primary and most powerful application of F4-Tyr is as a probe for protein structural biology using ¹⁹F NMR spectroscopy.

The Causality Behind its Utility

-

No Biological Background: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR. Crucially, fluorine is virtually absent from biological systems, meaning a protein containing F4-Tyr will produce a ¹⁹F NMR spectrum with no background signal. Every peak corresponds directly to an incorporated F4-Tyr residue.

-

Extreme Environmental Sensitivity: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[3] Changes in solvent exposure, proximity to charged or aromatic residues, hydrogen bonding, and conformational transitions all result in measurable changes in the ¹⁹F chemical shift. This makes F4-Tyr an ideal reporter for:

-

Protein folding and stability

-

Ligand binding events

-

Protein-protein interactions

-

Allosteric conformational changes

-

Dynamics at protein interfaces

-

Experimental Workflow: Protein Labeling and NMR Analysis

Sources

A Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorotyrosine: Focus on the Side Chain pKa

Abstract

The incorporation of non-canonical amino acids into proteins is a cornerstone of modern chemical biology and drug development, enabling the introduction of novel functionalities and physicochemical properties.[1][2] 2,3,5,6-Tetrafluorotyrosine (Tf4Y), a fluorinated analog of tyrosine, is of particular interest due to the profound impact of tetrafluorination on the electronic properties of its phenolic side chain. This guide provides an in-depth analysis of the side chain's acid dissociation constant (pKa), a critical parameter influencing protein structure, function, and therapeutic potential. We will explore the substantial pKa shift relative to natural tyrosine, detail the underlying electronic principles, present a comprehensive protocol for its experimental determination via UV-Vis spectrophotometry, and discuss the implications of this altered acidity for researchers in protein engineering and drug discovery.

Introduction: The Significance of a Lowered pKa

Tyrosine's hydroxyl group, with a typical pKa of approximately 10, plays a crucial role in protein function, participating in hydrogen bonding, catalysis, and phosphorylation.[3] The ability to modulate this pKa through chemical modification offers a powerful tool for protein engineers.[4] The substitution of the four aromatic protons of tyrosine with highly electronegative fluorine atoms to create 2,3,5,6-Tetrafluorotyrosine results in a dramatic perturbation of the phenol ring's electronic environment.

The primary consequence of this tetrafluorination is a significant decrease in the side chain pKa. A foundational 1965 study reported that the phenolic hydroxyl group in tetrafluorotyrosine is nearly 100,000 times more acidic than that of natural tyrosine.[5] This corresponds to a pKa drop of approximately 5 units, placing the pKa of the Tf4Y side chain in a range where it can be partially or fully deprotonated at physiological pH. This unique property opens up new avenues for:

-

Designing pH-Responsive Proteins: Engineering proteins whose conformation or activity is switched "on" or "off" by subtle shifts in physiological pH.[4]

-

Creating Novel Metal Binding Sites: The more acidic phenolate side chain can serve as a potent ligand for metal ions.

-

Enhancing Molecular Recognition: The altered electronic and hydrogen bonding capabilities can be exploited to design proteins with enhanced binding affinity and specificity.[3]

-

Probing Electrostatic Environments: Tf4Y can be used as a spectroscopic probe to report on the local electrostatic environment within a protein.

This guide will provide the technical foundation necessary for researchers to understand, measure, and leverage the unique pKa of 2,3,5,6-Tetrafluorotyrosine.

The Physicochemical Basis of the pKa Shift

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. The presence of four fluorine atoms on the aromatic ring of 2,3,5,6-Tetrafluorotyrosine profoundly stabilizes the resulting phenoxide anion through a powerful inductive electron-withdrawing effect.

Fluorine is the most electronegative element, and its presence on the aromatic ring pulls electron density away from the carbon backbone and, consequently, from the oxygen atom of the hydroxyl group.[6][7] This delocalization and stabilization of the negative charge upon deprotonation makes the release of the proton (H+) a much more favorable event compared to the unsubstituted tyrosine. This effect is consistent with the observed acidity of other fluorinated phenols, such as pentafluorophenol, which has a pKa around 5.3-5.5.[5]

Caption: Inductive effect of fluorine on phenoxide stability.

The following table summarizes the key pKa values for comparison:

| Compound | Side Chain pKa | Fold Increase in Acidity (vs. Tyrosine) |

| Tyrosine | ~10.1 | 1x |

| 2,3,5,6-Tetrafluorotyrosine | ~5.4[5] | ~100,000x[5] |

| Pentafluorophenol | ~5.5[5] | Not Applicable |

Experimental Determination of the pKa Value

The pKa of an ionizable group can be determined by monitoring a physical property that changes upon protonation/deprotonation as a function of pH. For aromatic amino acids like Tf4Y, UV-Vis spectrophotometry is a straightforward and accessible method.[8][9] The phenolic and phenolate forms of the side chain have distinct UV absorbance spectra, and this difference can be exploited to determine the pKa.[10]

Principle of Spectrophotometric Titration

The method is based on the Beer-Lambert law. As the pH of a solution of Tf4Y is increased, the equilibrium shifts from the protonated form (HA) to the deprotonated form (A⁻).

HA ⇌ H⁺ + A⁻

The total absorbance (A) at a given wavelength is the sum of the absorbances of the two species.[8] By measuring the absorbance across a range of pH values that bracket the pKa, one can plot an absorbance vs. pH curve. The inflection point of this sigmoidal curve corresponds to the pH at which [HA] = [A⁻], which, according to the Henderson-Hasselbalch equation, is the pKa.

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of the Tf4Y side chain pKa.

Materials & Equipment:

-

2,3,5,6-Tetrafluorotyrosine (DL- or L-form)

-

Calibrated pH meter with a micro-electrode

-

Dual-beam UV-Vis spectrophotometer with temperature control[10]

-

Quartz cuvettes (1 cm path length)

-

A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~3 to ~8. It is critical to have multiple data points around the expected pKa (~5.4).

-

0.1 M HCl and 0.1 M NaOH for fine pH adjustments

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a ~0.1 mM stock solution of 2,3,5,6-Tetrafluorotyrosine in high-purity deionized water. The exact concentration is not critical if using ratiometric analysis, but it should provide an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).[8]

-

Causality: A stock solution ensures the total concentration of the chromophore is constant across all samples, which is a key assumption in the analysis.[8]

-

-

Preparation of pH Series: In a series of volumetric flasks, add an identical aliquot of the Tf4Y stock solution. Bring each flask to volume with a different buffer solution to create a series of samples with pH values ranging from approximately 3 to 8. Aim for at least 10-15 data points, with a higher density of points around the expected pKa of ~5.4.

-

Causality: A wide pH range is necessary to clearly define the absorbance plateaus of the fully protonated and fully deprotonated species, which is essential for accurate curve fitting.

-

-

Spectrophotometric Measurement: a. Set the spectrophotometer to scan from ~250 nm to 350 nm and equilibrate the sample holder to a constant temperature (e.g., 25.0 °C). b. For each sample, transfer the solution to a quartz cuvette. c. Record the full UV spectrum. d. After recording the spectrum, immediately measure the precise pH of the solution in the cuvette using a calibrated micro-electrode.

-

Causality: Temperature affects pKa values, so maintaining a constant temperature is critical for reproducibility. Measuring the pH of the actual sample in the cuvette accounts for any minor pH shifts caused by the amino acid itself.

-

-

Data Analysis: a. Overlay all the collected spectra. Identify the wavelength with the maximum absorbance difference between the high-pH and low-pH spectra. An isosbestic point, where all spectra intersect, is a good indicator of a simple two-state equilibrium.[10] b. Extract the absorbance values at the chosen wavelength for each measured pH. c. Plot Absorbance vs. pH. The data should form a sigmoidal curve. d. Fit the data to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function. The pKa is the pH value at the inflection point of the curve.[8][11]

Computational Prediction of the pKa Value

Alongside experimental methods, computational chemistry offers a powerful approach to predict pKa values.[12] These methods are particularly useful for novel compounds or for understanding the factors that influence acidity at a molecular level.

First-principles quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to compute the free energy change of the deprotonation reaction.[13][14] To achieve high accuracy for pKa in solution, these calculations must be combined with a solvation model that accounts for the interaction of the solute with the solvent (water).

Common approaches include:

-

Polarizable Continuum Models (PCM): The solvent is treated as a continuous medium with a defined dielectric constant.[13]

-

Explicit Solvent Models: Individual solvent molecules are included in the calculation, offering a more detailed picture at a higher computational cost.

While computationally intensive, these methods can often predict pKa values with an accuracy of less than one pKa unit and provide invaluable insight into the electronic structure changes upon deprotonation.[14]

Conclusion and Future Outlook

The side chain pKa of 2,3,5,6-Tetrafluorotyrosine is dramatically lowered to ~5.4 compared to ~10.1 for natural tyrosine. This ~100,000-fold increase in acidity is a direct consequence of the powerful inductive electron-withdrawing effect of the four fluorine atoms, which stabilizes the resulting phenoxide anion.[5] This guide has provided the theoretical framework for understanding this phenomenon and a detailed, validated protocol for its experimental determination using UV-Vis spectrophotometry.

For researchers in drug development and protein engineering, the ability to install a titratable residue that is responsive to physiological pH changes is a significant advantage.[1][2] As our ability to incorporate non-canonical amino acids into recombinant proteins continues to advance, the unique properties of 2,3,5,6-Tetrafluorotyrosine, governed by its distinct pKa, will undoubtedly be harnessed to create a new generation of sophisticated protein therapeutics, biosensors, and functional biomaterials.

References

- Filler, R., & Kang, H. H. (1965). Tetrafluorotyrosine: Synthesis and Properties.

- Oktaviani, N. A., et al. (2012). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal.

- Oktaviani, N. A., et al. (2012). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC - PubMed Central.

- Oktaviani, N. A., et al. (2012). Comprehensive determination of protein tyrosine pKa values for photoactive yellow protein using indirect 13C NMR spectroscopy. PubMed.

- Oktaviani, N. A., et al. (2012). Comprehensive Determination of Protein Tyrosine pK(a) Values for Photoactive Yellow Protein Using Indirect C-13 NMR Spectroscopy.

- Chemagination. How to measure pKa by UV-vis spectrophotometry.

- Oktaviani, N. A., et al. (2012). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.

- Contreras, J. A., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.

- Keserű, G. M., & Nógrádi, M. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- Alex, A., & Pavan, K. (2018). Rapid Determination of Ionization Constants (pKa)

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Liptak, M. D., & Shields, G. C. (2001). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry.

- Onishi, I., et al. (2021).

- Wagen, C. (2025). How to Predict pKa. Rowan Scientific.

- Reddit User Discussion. (2023).

- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

- Ebrahimi, P., & Samanta, A. (2023). Engineering protein-based therapeutics through structural and chemical design.

- Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry.

- Wright, S. K., & Peppas, N. A. (2016). Protein Engineering: A New Frontier for Biological Therapeutics. PMC - PubMed Central.

- Marshall, S. A., et al. (2003). Rational design and engineering of therapeutic proteins. Drug Discovery Today.

- Fell, C. M., & Kohen, A. (2010). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Biochemistry.

Sources

- 1. Engineering protein-based therapeutics through structural and chemical design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design and engineering of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Engineering: A New Frontier for Biological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrafluorotyrosine: synthesis and properties - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. mt.com [mt.com]

- 12. How to Predict pKa | Rowan [rowansci.com]

- 13. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to the Core Principles and Early Applications of Fluorinated Tyrosine Analogs

For researchers, scientists, and drug development professionals, this guide synthesizes the foundational knowledge and early experimental insights into fluorinated tyrosine analogs. We will explore the causality behind their development, the methodologies for their use, and the profound impact they have had on our understanding of protein science.

Introduction: The "Fluorine Advantage" in Probing Biological Systems

The introduction of fluorine into amino acids, particularly tyrosine, represents a significant advancement in chemical biology and drug discovery. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å) being similar to that of a hydrogen atom (1.20 Å), and its high electronegativity—allow for the creation of close structural mimics of natural amino acids with distinct and powerful functionalities.[1] These "atomic mutations" can profoundly alter the electronic properties of the amino acid side chain with minimal steric perturbation, making fluorinated tyrosine analogs exceptional probes for investigating protein structure, function, and dynamics.[1][2]

Early researchers recognized that incorporating these analogs into peptides and proteins could offer several advantages:

-

Enhanced Spectroscopic Probes: The 19F nucleus is a superb NMR probe due to its 100% natural abundance, high gyromagnetic ratio (83% sensitivity relative to 1H), and a large chemical shift dispersion that is exquisitely sensitive to the local chemical environment.[3][4][5] This allows for the study of protein conformational changes and interactions with a clarity often unattainable with conventional 1H NMR, especially in complex biological matrices where background signals are absent.[3][6]

-

Modulation of Physicochemical Properties: Fluorination can significantly alter the pKa of the tyrosine hydroxyl group and the redox potential of the corresponding tyrosyl radical.[7][8] This provides a powerful tool for dissecting the roles of these properties in enzymatic catalysis and other biological processes.

-

Increased Metabolic Stability: The strength of the carbon-fluorine bond can enhance the metabolic stability of peptides and proteins, a desirable trait in the development of therapeutic agents.[9]

This guide will delve into the core principles that underpinned the early studies of fluorinated tyrosine analogs, from their chemical synthesis and biosynthetic incorporation to their seminal applications that paved the way for modern protein engineering and drug development.

PART 1: Synthesis and Incorporation of Fluorinated Tyrosine Analogs

The journey of utilizing fluorinated tyrosine analogs begins with their synthesis and subsequent incorporation into the protein of interest. Early methodologies laid the groundwork for the sophisticated techniques used today.

Chemical Synthesis of Fluorinated Tyrosines

Early synthetic routes to fluorinated tyrosine analogs were crucial for providing the necessary building blocks for biochemical and biophysical studies. While a comprehensive review of all synthetic strategies is beyond the scope of this guide, a foundational understanding of the approaches is essential. Many early methods relied on classical organic chemistry transformations, often starting from commercially available fluorinated phenols or benzenes.

A common strategy involved the enzymatic synthesis using tyrosine phenol-lyase (TPL), an enzyme that can catalyze the formation of tyrosine and its analogs from phenol, pyruvate, and ammonia.[1][10] This chemo-enzymatic approach offers the advantage of producing enantiomerically pure L-amino acids.[1]

Biosynthetic Incorporation into Proteins

A significant breakthrough in the field was the development of methods to incorporate these unnatural amino acids into proteins. Two primary strategies emerged:

-

Global Incorporation using Auxotrophic Strains: This method utilizes bacterial strains (commonly E. coli) that are auxotrophic for tyrosine, meaning they cannot synthesize it themselves.[2] By growing these cells in a defined minimal medium supplemented with a fluorinated tyrosine analog instead of natural tyrosine, the cellular machinery for protein synthesis incorporates the analog into all tyrosine positions throughout the proteome.

-

Site-Specific Incorporation: To study the role of a single tyrosine residue, more sophisticated methods were developed for site-specific incorporation. This often involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the fluorinated tyrosine analog and incorporate it in response to a specific codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.[7][11]

Experimental Protocol: Global Incorporation of 3-Fluorotyrosine into E. coli

This protocol provides a generalized workflow for the global incorporation of a fluorinated tyrosine analog into a target protein expressed in an E. coli auxotrophic strain.

Materials:

-

E. coli tyrosine auxotrophic strain (e.g., DL39(DE3))

-

Expression vector containing the gene of interest

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

3-Fluoro-L-tyrosine (3-FY)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotic for plasmid selection

Procedure:

-

Transformation: Transform the expression vector into the E. coli tyrosine auxotrophic strain.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction Culture: Inoculate 1 L of M9 minimal medium supplemented with the antibiotic and 3-Fluoro-L-tyrosine (typically 50-100 mg/L) with the overnight starter culture.

-

Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.

-

Verification of Incorporation: Successful incorporation can be verified by mass spectrometry, which will show a mass shift corresponding to the replacement of tyrosine with 3-fluorotyrosine.

PART 2: Probing Protein Structure and Function with 19F NMR

The primary application that drove the early development of fluorinated tyrosine analogs was their use as probes in 19F NMR spectroscopy. The sensitivity of the 19F chemical shift to the local environment provides a powerful window into the inner workings of proteins.

Fundamental Principles of 19F NMR in Protein Studies

The utility of 19F NMR stems from several key properties of the fluorine nucleus:

-

High Sensitivity: The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in a strong NMR signal.[3]

-

No Background Signal: Since fluorine is not naturally present in biological macromolecules, 19F NMR spectra of labeled proteins are free from background signals.[5][6]

-

Large Chemical Shift Range: The chemical shift of 19F is highly sensitive to changes in its electronic environment, leading to a wide spectral dispersion that can resolve individual fluorine atoms in a protein.[5]

These features allow researchers to monitor subtle changes in protein conformation, ligand binding, and protein-protein interactions with high precision.[3]

Early Applications of 19F NMR with Fluorinated Tyrosine

One of the pioneering applications of 19F NMR in protein science was the study of tyrosine ring flips in alkaline phosphatase using 3-fluorotyrosine.[4] This study demonstrated the feasibility of using fluorinated amino acids to probe dynamic processes within large proteins.

Subsequent studies expanded on this foundation, using fluorinated tyrosines to:

-

Characterize Ligand Binding: Changes in the 19F chemical shift upon ligand binding can provide information about the binding event, including the affinity and the location of the binding site.

-

Monitor Conformational Changes: Allosteric transitions and other conformational changes within a protein can be monitored by observing changes in the 19F NMR spectrum.[3]

-

Determine pKa Values: The 19F chemical shift of a fluorinated tyrosine is sensitive to the protonation state of the phenolic hydroxyl group, allowing for the determination of its pKa value within the protein environment.[12]

Experimental Workflow: 19F NMR Analysis of a Protein

Caption: A generalized workflow for 19F NMR analysis of a protein labeled with a fluorinated tyrosine analog.

PART 3: Modulating and Studying Enzymatic Mechanisms

Beyond their utility as passive spectroscopic probes, fluorinated tyrosine analogs have been instrumental in actively probing and modulating the mechanisms of enzymes that utilize tyrosine residues in their active sites.

Investigating Tyrosyl Radicals in Ribonucleotide Reductase

A prominent example is the study of ribonucleotide reductase (RNR), an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis.[7][11] Class Ia RNRs employ a stable tyrosyl radical for catalysis.[7] By site-specifically replacing the active-site tyrosine with various fluorinated analogs, researchers have been able to systematically modulate the reduction potential of the tyrosyl radical.[7][8]

These studies have provided profound insights into the thermodynamics of radical transfer within the enzyme and have helped to elucidate the intricate mechanism of this important enzyme family.[8][13]

Probing Enzyme-Substrate Interactions

Fluorinated tyrosines have also been used as mechanistic probes for other enzymes, such as protein tyrosine phosphatases (PTPs).[14] For instance, 3,5-difluorotyrosine has been incorporated into peptide substrates for PTPs.[14] While being a good substrate for PTPs, it is resistant to oxidation by tyrosinase, an enzyme that can interfere with certain assay formats. This differential reactivity allows for the development of robust and specific assays for PTP activity.[14]

Quantitative Data Summary

The following table summarizes key physicochemical properties of tyrosine and some of its fluorinated analogs, which are crucial for interpreting their effects on protein structure and function.

| Amino Acid Analog | Side Chain pKa | Reduction Potential of Radical (E°') vs. NHE |

| Tyrosine | ~10.1 | ~980 mV |

| 3-Fluorotyrosine | ~9.2 | - |

| 3,5-Difluorotyrosine | ~7.2 | ~1026 mV |

| 2,3,5-Trifluorotyrosine | ~6.4 | ~1040 mV |

Note: pKa and reduction potential values can vary depending on the local protein environment.

Logical Relationship of Early Fluorinated Tyrosine Analog Studies

Caption: The logical progression from the synthesis of fluorinated tyrosine analogs to their application and impact on the field.

Conclusion

The early studies on fluorinated tyrosine analogs were pivotal in establishing a powerful new paradigm for investigating the complexities of protein science. The ability to introduce a minimally perturbing yet highly informative probe into the heart of biological macromolecules has provided unprecedented insights into their structure, dynamics, and function. The foundational principles and methodologies discussed in this guide continue to be built upon, with fluorinated amino acids remaining an indispensable tool in the arsenal of chemists, biochemists, and drug discovery scientists. The legacy of this early work is a testament to the power of chemical innovation in unraveling the mysteries of the biological world.

References

- Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Journal of Fluorine Chemistry.

- 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR.

- Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. PubMed.

- 2,3-Difluoro-L-tyrosine: A Technical Overview of a Novel Amino Acid Analog. Benchchem.

- Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. PubMed.

- Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl. MIT Open Access Articles.

- 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. SpringerLink.

- Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example. Journal of the American Chemical Society.

- Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.

- Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering.

- Characterizing Tyrosine Ring Flips in Proteins by 19F NMR. bioRxiv.

- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins.

- Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed.

- Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed.

- Formal Reduction Potentials of Difluorotyrosine and Trifluorotyrosine Protein Residues: Defining the Thermodynamics of Multistep Radical Transfer. Journal of the American Chemical Society.

- 3,5-Difluoro-L-Tyrosine. PubChem.

- Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosph

- A Convenient Route to New (Radio)Fluorinated and (Radio)

- Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed Central.

- 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. PubMed.

- Site-specific Incorporation of Fluorotyrosines Into Proteins in Escherichia Coli by Photochemical Disguise. PubMed.

- Recent Advances in the Synthesis of Fluorinated Amino Acids.

- Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. PubMed.

- Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Examples of radioiodinated or radiofluorinated tyrosine analogs.

- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed.

- Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI.

Sources

- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates [frontiersin.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]